molecular formula C10H9NO2 B1676806 5-(4-methoxyphenyl)Oxazole CAS No. 1011-51-4

5-(4-methoxyphenyl)Oxazole

Cat. No. B1676806
CAS RN: 1011-51-4
M. Wt: 175.18 g/mol
InChI Key: WWTDBJIWQKDBSY-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)Oxazole is a compound that includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It is present in various biological activities and has received attention from researchers globally . This compound is known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .


Synthesis Analysis

The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In 2014, a novel trans-5-(2-vinylstyryl)oxazole was synthesized through the van Leusen reaction .


Molecular Structure Analysis

The molecular structure of 5-(4-methoxyphenyl)Oxazole includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The molecular weight of this compound is 175.00 .


Chemical Reactions Analysis

Oxazole compounds, including 5-(4-methoxyphenyl)Oxazole, are known to undergo various chemical reactions. For instance, a nucleophilic attack by methanol, followed by the loss of a molecule of methyl formate and subsequent protonation, gives rise to the enamines .


Physical And Chemical Properties Analysis

5-(4-methoxyphenyl)Oxazole is a solid compound . The SMILES string for this compound is O=C(OC)C1=C(C2=CC=C(OC)C=C2)ON=C1 .

Scientific Research Applications

Synthesis of New Chemical Entities

Oxazoles, including 5-(4-methoxyphenyl)Oxazole, are important intermediates for the synthesis of new chemical entities in medicinal chemistry . The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Biological and Medicinal Properties

Oxazoles have been extensively studied for their many biological and pharmacological activities . They are of significant importance in medicinal chemistry . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Magnetic Nanocomposites as Catalysts

In the field of organic synthesis, magnetic nanocomposites have been used as catalysts for the synthesis of various derivatives of oxazoles . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .

Preparation of Benzoxazole Derivatives

The application of Co-doped NiFe2O4 nanocomposite as a magnetically reusable catalyst for the preparation of benzoxazole derivatives via the condensation of o-aminophenol with aromatic aldehydes has been reported .

Drug Discovery

Oxazoles are a part of a large number of drugs and biologically relevant molecules . Their diverse biological activities make them widely used in pharmaceutical chemistry .

Antidiabetic Applications

Oxazole derivatives, including 5-(4-methoxyphenyl)Oxazole, have been found to exhibit antidiabetic activities . For example, aleglitazar, an antidiabetic drug, contains an oxazole moiety .

Antiobesity Applications

Oxazole derivatives have also been found to exhibit antiobesity activities . This makes them potential candidates for the development of new antiobesity drugs .

Antioxidant Applications

Oxazole derivatives have been found to exhibit antioxidant activities . This makes them potential candidates for the development of new antioxidant drugs .

Safety And Hazards

While specific safety and hazard information for 5-(4-methoxyphenyl)Oxazole is not available, it’s generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

Future Directions

Oxazole-based molecules, including 5-(4-methoxyphenyl)Oxazole, are becoming a significant heterocyclic nucleus in drug discovery due to their structural and chemical diversity . They are frequently employed in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and more . Therefore, the development of robust synthetic methods for the generation of a diverse collection of oxazole molecules is highly desirable to accelerate the drug discovery programme .

properties

IUPAC Name

5-(4-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTDBJIWQKDBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390882
Record name 5-(4-methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)Oxazole

CAS RN

1011-51-4
Record name 5-(4-methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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